molecular formula C2F6S2 B1220189 Disulfide, bis(trifluoromethyl) CAS No. 372-64-5

Disulfide, bis(trifluoromethyl)

Cat. No. B1220189
CAS RN: 372-64-5
M. Wt: 202.15 g/mol
InChI Key: CGMFFOXAQVRUAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(trifluoromethyl) derivatives, including disulfides, involves intricate chemical reactions that produce these compounds with high specificity and yield. For example, acyclic sulfur−nitrogen compounds have been synthesized, which provide insight into the structural attributes of bis(trifluoromethyl) compounds through crystal and molecular structures (Haas et al., 1996). Another approach involves the reaction of bis(trifluoromethyl) disulfide with organolithium reagents, showcasing a method for simultaneous scission of C-S and S-S bonds (Munavalli et al., 1993).

Molecular Structure Analysis

The molecular structure of bis(trifluoromethyl) compounds, including disulfides, has been extensively studied. Techniques such as photoelectron spectroscopy and theoretical calculations have revealed the molecular geometry and electronic structure, highlighting the influence of the trifluoromethyl groups and the disulfide bond on the overall molecular conformation (Zeng et al., 2006).

Chemical Reactions and Properties

Bis(trifluoromethyl) disulfides undergo various chemical reactions that illustrate their reactivity and potential for synthesis. For instance, the simultaneous scission of CS and SS bonds by Grignard reagents reveals the compound's reactivity and the formation of various products (Munavalli et al., 1992). Another study shows the interaction of bis(trifluoromethyl) disulfide with organolithium reagents, leading to unique bond cleavage mechanisms (Munavalli et al., 1993).

Physical Properties Analysis

The physical properties of bis(trifluoromethyl) disulfides, such as melting points and spectral characteristics, are critical for understanding their behavior in various environments. Studies involving Raman spectroscopy and DFT calculations have provided insights into the conformations and stability of these compounds in different states (Fujii et al., 2006).

Chemical Properties Analysis

The chemical properties of bis(trifluoromethyl) disulfides, including their reactivity, stability, and interactions with other compounds, are fundamental aspects of their application in chemical synthesis and material science. The formation of hetero-hetero atom bonds and the electrosynthesis of bis(dialkylthiocarbamoyl) disulfides exemplify the chemical versatility of these compounds (Torii et al., 1978).

Scientific Research Applications

1. Trifluoromethylthiolation Reactions

  • Summary of Application: Disulfide, bis(trifluoromethyl) is used in trifluoromethylthiolation reactions. This involves the generation of bis(trifluoromethyl)disulfide from the readily available and commercial Langlois reagent .
  • Methods of Application: The synthesis of the toxic and volatile CF3SSCF3 is performed in a two-chamber reactor with simple PPh3 and N-bromosuccinimide as the activator, allowing for the safe handling and tandem utilization in direct trifluoromethylthiolation reactions .
  • Results or Outcomes: The versatility of the ex-situ generated CF3SSCF3 is demonstrated in known electrophilic, nucleophilic, and a radical trifluoromethylthiolation reactions . The application of the CF3SSCF3 in a copper-catalyzed cross-coupling with boronic acids is disclosed, showing good to excellent yields of trifluoromethyl-substituted aryl products, including pharmaceutically relevant molecules .

2. Synthesis of Trifluoromethylpyridines

  • Summary of Application: Trifluoromethylpyridine (TFMP) and its derivatives, synthesized using Disulfide, bis(trifluoromethyl), are used in the agrochemical and pharmaceutical industries .
  • Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

3. Precursor for the -SCF₃ Group

  • Summary of Application: Disulfide, bis(trifluoromethyl) is used as a precursor for the -SCF₃ group.
  • Methods of Application: One method involves its electrochemical conversion into difluoro- and trifluoromethyl thioethers.
  • Results or Outcomes: This technique offers an efficient and environmentally friendly approach to introducing the -SCF₃ group.

4. Fumigant

  • Summary of Application: Disulfide, bis(trifluoromethyl) was used as a fumigant . Fumigants are chemicals that produce gas or vapor intended to destroy pests, and they are used in agriculture and pest control.

5. Intermediate in the Synthesis of Triflic Acid

  • Summary of Application: Disulfide, bis(trifluoromethyl) is used as an intermediate in the synthesis of triflic acid .
  • Results or Outcomes: The outcome of this application would be the production of triflic acid, a strong acid used in organic synthesis .

6. Copper-Catalyzed Cross-Coupling with Boronic Acids

  • Summary of Application: Disulfide, bis(trifluoromethyl) is used in a copper-catalyzed cross-coupling with boronic acids .
  • Methods of Application: The application of the Disulfide, bis(trifluoromethyl) in this reaction is performed under copper catalysis .
  • Results or Outcomes: This reaction shows good to excellent yields of trifluoromethyl-substituted aryl products, including pharmaceutically relevant molecules .

7. Synthesis of Perfluoroisobutene

  • Summary of Application: Disulfide, bis(trifluoromethyl) can be used in the synthesis of perfluoroisobutene .
  • Methods of Application: The specific methods of synthesis would depend on the overall reaction scheme, but it would involve the reaction of Disulfide, bis(trifluoromethyl) with other reagents under controlled conditions .
  • Results or Outcomes: The outcome of this application would be the production of perfluoroisobutene, a compound that has been studied for its potential applications in various fields .

8. Synthesis of Dimethyl (trifluoromethylthio)arsine

  • Summary of Application: Disulfide, bis(trifluoromethyl) can be used in the synthesis of dimethyl (trifluoromethylthio)arsine .
  • Methods of Application: The specific methods of synthesis would depend on the overall reaction scheme, but it would involve the reaction of Disulfide, bis(trifluoromethyl) with other reagents under controlled conditions .
  • Results or Outcomes: The outcome of this application would be the production of dimethyl (trifluoromethylthio)arsine, a compound that has been studied for its potential applications in various fields .

9. Synthesis of Perchloromethyl Mercaptan

  • Summary of Application: Disulfide, bis(trifluoromethyl) can be used in the synthesis of perchloromethyl mercaptan .
  • Methods of Application: The specific methods of synthesis would depend on the overall reaction scheme, but it would involve the reaction of Disulfide, bis(trifluoromethyl) with other reagents under controlled conditions .
  • Results or Outcomes: The outcome of this application would be the production of perchloromethyl mercaptan, a compound that has been studied for its potential applications in various fields .

properties

IUPAC Name

trifluoro-(trifluoromethyldisulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F6S2/c3-1(4,5)9-10-2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMFFOXAQVRUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)SSC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073172
Record name Bis(trifluoromethyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disulfide, bis(trifluoromethyl)

CAS RN

372-64-5
Record name Bis(trifluoromethyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(trifluoromethyl)disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(trifluoromethyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,040 g of bis-(trifluoromethyl) -disulfane and 2,000 g of 96% strength sulfuric acid were initially placed in a 10 l Hasteloy autoclave and were charged at 18° C. with a pressure of 5 bar of nitrogen. 1,000 ml of liquid chlorine were pumped into this solution at 40° C. in the course of 2 hours. The reaction mixture was stirred for a further 12 hours at 40° C. and under a pressure of 14 to 16 bar, and it was then purified by distillation. 4,250 g of trifluoromethanesulfenyl chloride having a boiling point of 0° C. at normal pressure and 350 g of unreacted bis-(trifluoromethyl) -disulfane were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JF Harris Jr - The Journal of Organic Chemistry, 1967 - ACS Publications
A variety of poly (trifluoromethylthio) compounds, includingtetrakis (trifluoromethylthio) methane, tetrakis-(trifluoromethylthio) ethylene, and bis (trifluoromethylthio) acetylene has been …
Number of citations: 97 pubs.acs.org
DR Lide, GWA Milne - 1994 - books.google.com
Names, Synonyms, and Structures of Organic Compounds provides critical information on the identity of chemicals and allows easy cross referencing among the diverse nomenclatures …
Number of citations: 5 books.google.com
U Siemeling, F Bretthauer, C Bruhn - Journal of Organometallic Chemistry, 2010 - Elsevier
[Pt(PPh 3 ) 4 ] reacts smoothly and swiftly at room temperature with asparagusic acid and with selected amide and ester derivatives of this cyclic disulfide to afford Pt II dithiolate chelates …
Number of citations: 10 www.sciencedirect.com

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